(1R)-2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-ol
Overview
Description
“(1R)-2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-ol” is a chemical compound with the CAS Number: 2227706-43-4 . It has a molecular weight of 191.15 and is typically stored at 4 degrees Celsius . It is a liquid in its physical form .
Molecular Structure Analysis
The IUPAC name of this compound is ®-1-(2-(trifluoromethyl)pyridin-3-yl)ethan-1-ol . The InChI code is 1S/C8H8F3NO/c1-5(13)6-3-2-4-12-7(6)8(9,10)11/h2-5,13H,1H3/t5-/m1/s1 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 191.15 . It is a liquid in its physical form and is typically stored at 4 degrees Celsius .Scientific Research Applications
1. Crystal and Molecular Structure Analysis
Research has shown that compounds related to (1R)-2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-ol have been used in crystal and molecular structure analysis. For instance, the synthesis and characterization of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, a compound structurally similar to our subject compound, provided insights into crystallography and molecular structures (Percino et al., 2006).
2. Uncatalyzed Reactions in Organic Synthesis
Another application lies in organic synthesis, particularly in uncatalyzed reactions. Alcaide et al. (2015) used 2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides, which are structurally related, for a metal-free direct cycloaddition reaction of alkynes at room temperature, illustrating the potential of such compounds in synthetic chemistry (Alcaide et al., 2015).
3. Role in Catalytic Asymmetric Transfer Hydrogenation
Compounds related to (1R)-2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-ol are also used in catalytic processes. For example, Ruthenium(II) complexes containing optically active ligands similar to our compound of interest have been synthesized for use in catalytic asymmetric transfer hydrogenation (Yang et al., 1997).
4. NMR Assignment in Organocatalyst Research
These compounds play a crucial role in NMR spectroscopy for chemical analysis and research. For instance, 1H and 13C NMR assignments of derivatives of new chiral organocatalysts have been performed, indicating the utility of such compounds in detailed molecular analysis (Cui Yan-fang, 2008).
5. Application in Synthesis of Crown Ethers
Furthermore, these compounds are valuable building-blocks for the synthesis of functionalized crown ethers. The synthesis of related compounds like 1-(pyridin-2-yl)ethan-1,2-diol showcases their importance in creating complex organic structures (Nawrozkij et al., 2014).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1R)-2,2,2-trifluoro-1-pyridin-3-ylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)6(12)5-2-1-3-11-4-5/h1-4,6,12H/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXKPHQPUHHFQW-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)[C@H](C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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